molecular formula C6H10N2O4S B14314194 Hexa-2,4-diyne-1,6-diamine;sulfuric acid CAS No. 116322-59-9

Hexa-2,4-diyne-1,6-diamine;sulfuric acid

Cat. No.: B14314194
CAS No.: 116322-59-9
M. Wt: 206.22 g/mol
InChI Key: QHVKEPDJVFTZBB-UHFFFAOYSA-N
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Description

Hexa-2,4-diyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which consists of a six-carbon chain with two triple bonds at positions 2 and 4. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-2,4-diyne-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .

Industrial Production Methods

Industrial production of hexa-2,4-diyne-1,6-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Hexa-2,4-diyne-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of hexane-1,6-diamine.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (R-COCl) are often used in substitution reactions.

Major Products Formed

    Oxidation: Diimines and other oxidized derivatives.

    Reduction: Hexane-1,6-diamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Hexa-2,4-diyne-1,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of hexa-2,4-diyne-1,6-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, while the triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Hexa-2,4-diyne-1,6-diamine can be compared with other similar compounds, such as:

    Hexa-2,4-diyne-1,6-diol: Similar structure but with hydroxyl groups (-OH) instead of amino groups.

    Hexamethylenediamine: Contains a six-carbon chain with amino groups but lacks the triple bonds.

    2,4-Hexadiyne: Contains the hexadiyne backbone but lacks the amino groups.

The uniqueness of hexa-2,4-diyne-1,6-diamine lies in its combination of amino groups and triple bonds, which provide distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

116322-59-9

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

hexa-2,4-diyne-1,6-diamine;sulfuric acid

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h5-8H2;(H2,1,2,3,4)

InChI Key

QHVKEPDJVFTZBB-UHFFFAOYSA-N

Canonical SMILES

C(C#CC#CCN)N.OS(=O)(=O)O

Origin of Product

United States

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